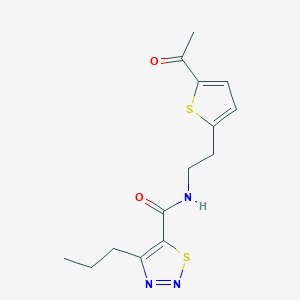
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H17N3O2S2 and its molecular weight is 323.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article presents a detailed examination of its biological properties, including its synthesis, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula C13H16N2O2S and molecular weight of approximately 284.35 g/mol. Its structure features a thiadiazole ring, which is known for contributing to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 5-acetylthiophene with appropriate thiadiazole derivatives. The synthetic route may include the following steps:
- Formation of Thiadiazole : The initial step involves the condensation of thiocarbohydrazide with an appropriate carboxylic acid derivative to form the thiadiazole core.
- Acetylation : The introduction of the acetyl group from 5-acetylthiophene enhances the compound's lipophilicity.
- Final Coupling : The final step involves coupling with propyl amine to yield the target compound.
Antimicrobial Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. One study reported a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain derivatives against Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Thiadiazole derivatives are also recognized for their antioxidant capabilities. Research has demonstrated that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is often measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where lower IC50 values indicate stronger antioxidant potential.
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. This is attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. Such mechanisms suggest potential therapeutic applications in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of thiadiazole compounds were tested against common pathogens. The results indicated that this compound exhibited comparable efficacy to standard antibiotics like amoxicillin .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 10 | Effective |
| Amoxicillin | 8 | Effective |
| Ciprofloxacin | 12 | Effective |
Case Study 2: In Vivo Anti-inflammatory Activity
A study involving animal models demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan. The reduction was measured using plethysmometry and compared with a control group receiving no treatment .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-3-4-11-13(21-17-16-11)14(19)15-8-7-10-5-6-12(20-10)9(2)18/h5-6H,3-4,7-8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXRRNTYOADQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














